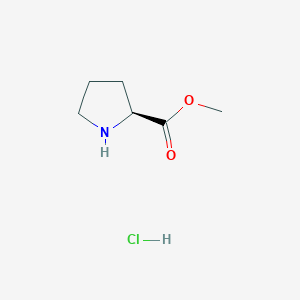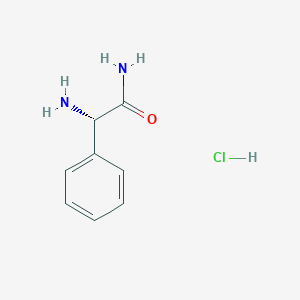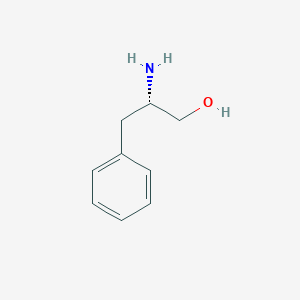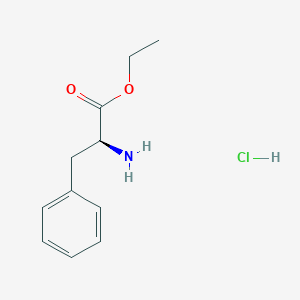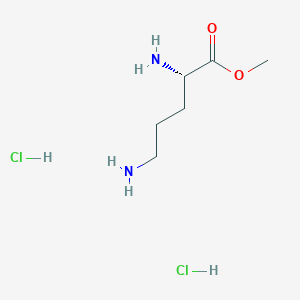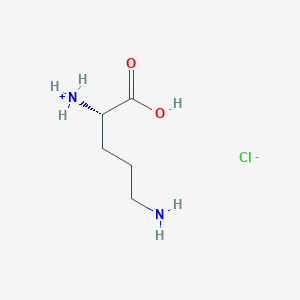
L-Glutamic acid di-tert-butyl ester hydrochloride
Overview
Description
L-Glutamic acid di-tert-butyl ester hydrochloride is a derivative of L-glutamic acid, an important amino acid in the human body. This compound is often used in peptide synthesis due to its ability to protect the amino and carboxyl groups during chemical reactions. It is a white to pale cream or pale yellow powder that is soluble in methanol .
Mechanism of Action
Target of Action
L-Glutamic acid di-tert-butyl ester hydrochloride, also known as H-Glu(OtBu)-OtBu.HCl, is a derivative of the amino acid glutamate
Mode of Action
The specific mode of action of H-Glu(OtBu)-OtBuIt is known to possess unique pharmacological features that set it apart from other convulsant medications . As a derivative of L-glutamate, it may interact with its targets in a similar manner to the parent compound, potentially acting as an agonist or antagonist at glutamate receptors or influencing glutamate metabolism.
Result of Action
The molecular and cellular effects of H-Glu(OtBu)-OtBuIt has been noted to possess convulsant properties in mice and rats , suggesting it may influence neuronal excitability or synaptic transmission
Action Environment
The influence of environmental factors on the action, efficacy, and stability of H-Glu(OtBu)-OtBu.HCl is not clearly defined in the available literature. Factors such as temperature, pH, and the presence of other biological molecules could potentially influence its activity. For instance, it is recommended to store the compound under -20°C conditions , suggesting that temperature could affect its stability.
Biochemical Analysis
Biochemical Properties
L-Glutamic acid di-tert-butyl ester hydrochloride interacts with various enzymes and proteins in biochemical reactions . It possesses convulsant properties in mice and rats, indicating its interaction with neural proteins . It may be useful in the synthesis of substance P antagonistic peptides .
Cellular Effects
The cellular effects of this compound are primarily observed in its convulsant properties . It may influence cell function by interacting with neural pathways and affecting gene expression .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in metabolic pathways, potentially interacting with enzymes or cofactors
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Glutamic acid di-tert-butyl ester hydrochloride is synthesized by esterification of L-glutamic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically involves the use of hydrochloric acid to form the hydrochloride salt. The process can be summarized as follows:
Esterification: L-glutamic acid reacts with tert-butyl alcohol in the presence of an acid catalyst.
Formation of Hydrochloride Salt: Hydrochloric acid is added to form the hydrochloride salt of the ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Esterification: Large quantities of L-glutamic acid and tert-butyl alcohol are reacted in industrial reactors.
Purification: The product is purified through crystallization or other separation techniques to obtain the desired purity level.
Chemical Reactions Analysis
Types of Reactions
L-Glutamic acid di-tert-butyl ester hydrochloride undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to yield L-glutamic acid.
Substitution: The compound can participate in substitution reactions where the ester groups are replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Typically performed in the presence of water and an acid or base catalyst.
Substitution: Common reagents include nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products
Hydrolysis: Yields L-glutamic acid.
Substitution: Yields various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
L-Glutamic acid di-tert-butyl ester hydrochloride has several scientific research applications:
Peptide Synthesis: Used as a protecting group for amino acids during peptide synthesis.
Pharmacological Studies: Investigated for its convulsant properties in animal models, which may provide insights into neurological disorders.
Biochemical Research: Utilized in the synthesis of substance P antagonistic peptides, which are important in studying pain and inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
L-Aspartic acid di-tert-butyl ester hydrochloride: Similar in structure and used in neurological studies.
L-Glutamic acid γ-benzyl ester: Another derivative of L-glutamic acid used in peptide synthesis.
Uniqueness
L-Glutamic acid di-tert-butyl ester hydrochloride is unique due to its dual role as a protecting group in peptide synthesis and its pharmacological properties. Its ability to protect both the amino and carboxyl groups makes it particularly valuable in complex peptide synthesis .
Properties
IUPAC Name |
ditert-butyl 2-aminopentanedioate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO4.ClH/c1-12(2,3)17-10(15)8-7-9(14)11(16)18-13(4,5)6;/h9H,7-8,14H2,1-6H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFEYMWCCUAOUKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(C(=O)OC(C)(C)C)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32677-01-3 | |
| Record name | 32677-01-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94681 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



